molecular formula C24H34N2O5 B549266 Trandolapril CAS No. 87679-37-6

Trandolapril

カタログ番号: B549266
CAS番号: 87679-37-6
分子量: 430.5 g/mol
InChIキー: VXFJYXUZANRPDJ-WTNASJBWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トランドラプリルは、アンジオテンシン変換酵素(ACE)阻害薬クラスの薬物であるプロドラッグです。主に高血圧、うっ血性心不全の治療、および心筋梗塞後の生存率の改善に使用されます。 トランドラプリルは肝臓で代謝されて活性型であるトランドラプリラートに変換されます。トランドラプリラートは、血圧の重要な調節因子であるアンジオテンシンIからアンジオテンシンIIへの変換を阻害します .

2. 製法

合成ルートと反応条件: トランドラプリルの合成は、いくつかの重要なステップを含みます。

工業的製造方法: トランドラプリルの工業的製造は、同様の合成ルートに従いますが、大規模製造のために最適化されています。 これには、自動反応器、精密な温度制御、および高純度試薬の使用が含まれており、製品品質の一貫性を確保しています .

反応の種類:

一般的な試薬と条件:

主な生成物:

4. 科学研究への応用

トランドラプリルは、科学研究において幅広い用途があります。

    化学: ACE阻害薬とその相互作用を研究するためのモデル化合物として使用されます。

    生物学: 細胞経路と遺伝子発現への影響について調査されています。

    医学: 高血圧、心不全、心筋梗塞後の管理における治療効果について広く研究されています。

    産業: 新規ACE阻害薬および関連する医薬品の開発に使用されます

作用機序

トランドラプリルは、アンジオテンシンIをアンジオテンシンIIに変換する役割を果たすアンジオテンシン変換酵素を阻害することで作用します。アンジオテンシンIIは強力な血管収縮物質であり、血圧を上昇させます。この変換を阻害することにより、トランドラプリルはアンジオテンシンIIのレベルを低下させ、血管拡張と血圧低下につながります。 分子標的は、アンジオテンシン変換酵素とレニン-アンジオテンシン-アルドステロン系です .

類似化合物:

独自性: トランドラプリルは、特定のエステル基のために独特です。このエステル基により、他のACE阻害薬に比べて半減期が長く、持続的な作用が得られます。 高活性型であるトランドラプリラートに代謝される能力も、その有効性に貢献しています .

生化学分析

Biochemical Properties

Trandolapril plays a crucial role in biochemical reactions by inhibiting the enzyme angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor that regulates blood pressure. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. This compound also interacts with other biomolecules such as bradykinin, a peptide that promotes vasodilation. The inhibition of ACE by this compound results in increased levels of bradykinin, further contributing to its antihypertensive effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ACE, this compound reduces the production of angiotensin II, which in turn decreases the activation of the angiotensin II type 1 receptor (AT1R). This leads to reduced cell proliferation, fibrosis, and inflammation. This compound also affects the expression of genes involved in the renin-angiotensin-aldosterone system (RAAS), resulting in decreased synthesis of aldosterone, a hormone that regulates sodium and water balance. Additionally, this compound has been shown to improve endothelial function and reduce oxidative stress in various cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to the active metabolite trandolaprilat in the liver. Trandolaprilat competitively inhibits ACE by binding to its active site, preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to decreased levels of angiotensin II and increased levels of bradykinin. The reduction in angiotensin II levels results in vasodilation, decreased blood pressure, and reduced cardiac and vascular remodeling. This compound also modulates the expression of various genes involved in the RAAS, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. This compound is rapidly absorbed and metabolized to trandolaprilat, which has a longer half-life. Studies have shown that trandolaprilat remains stable and retains its inhibitory activity over extended periods. Long-term studies in animal models have demonstrated that this compound effectively reduces blood pressure, improves cardiac function, and prevents adverse cardiac remodeling. These effects are sustained over time, indicating the long-term efficacy of this compound in managing hypertension and heart failure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces blood pressure and improves cardiac function without significant adverse effects. At higher doses, this compound may cause hypotension, renal impairment, and electrolyte imbalances. Studies have shown that the therapeutic effects of this compound are dose-dependent, with higher doses providing greater reductions in blood pressure and improved cardiac outcomes. It is important to carefully monitor and adjust the dosage to avoid potential toxic effects .

Metabolic Pathways

This compound is metabolized in the liver to its active form, trandolaprilat, through hydrolysis. Trandolaprilat inhibits ACE, leading to decreased levels of angiotensin II and increased levels of bradykinin. The metabolic pathways of this compound also involve its excretion through the kidneys and feces. Trandolaprilat is primarily excreted in the urine, while a smaller portion is eliminated through feces. The effective half-life of trandolaprilat is approximately 16-24 hours, allowing for once-daily dosing in clinical practice .

Transport and Distribution

This compound is absorbed rapidly after oral administration and is distributed throughout the body. It is highly protein-bound, with trandolaprilat exhibiting concentration-dependent binding to plasma proteins. This compound is primarily transported to the liver, where it is metabolized to trandolaprilat. The active metabolite is then distributed to various tissues, including the kidneys, heart, and blood vessels. The distribution of trandolaprilat is influenced by its binding to ACE and other plasma proteins, which affects its localization and accumulation in target tissues .

Subcellular Localization

This compound and its active metabolite, trandolaprilat, are primarily localized in the cytoplasm and cell membrane. The subcellular localization of trandolaprilat is influenced by its binding to ACE, which is predominantly found on the surface of endothelial cells and other target tissues. Trandolaprilat may also interact with intracellular signaling molecules and enzymes involved in the RAAS, contributing to its therapeutic effects. The precise subcellular localization of trandolaprilat is essential for its inhibitory activity and modulation of cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trandolapril involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Trandolapril has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study ACE inhibitors and their interactions.

    Biology: Investigated for its effects on cellular pathways and gene expression.

    Medicine: Extensively studied for its therapeutic effects in hypertension, heart failure, and post-myocardial infarction management.

    Industry: Used in the development of new ACE inhibitors and related pharmaceuticals

類似化合物との比較

Uniqueness: Trandolapril is unique due to its specific ester group, which allows for a longer half-life and more sustained action compared to some other ACE inhibitors. Its ability to be metabolized into a highly active form, trandolaprilat, also contributes to its effectiveness .

特性

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFJYXUZANRPDJ-WTNASJBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023692
Record name Trandolapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trandolapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in chloroform, dichloromethane, methanol, 2.07e-02 g/L
Record name Trandolapril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trandolapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Trandolaprilat, the active metabolite of trandolapril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Trandolaprilat also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors.
Record name Trandolapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

Colorless, crystalline solid

CAS No.

87679-37-6
Record name Trandolapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87679-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trandolapril [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087679376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trandolapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trandolapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, (2S,3aR,7aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANDOLAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T0N3G9CRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trandolapril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trandolapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119-123 °C, 125 °C, 119 - 123 °C
Record name Trandolapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trandolapril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trandolapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trandolapril
Reactant of Route 2
Trandolapril
Reactant of Route 3
Trandolapril
Reactant of Route 4
Trandolapril
Reactant of Route 5
Reactant of Route 5
Trandolapril
Reactant of Route 6
Trandolapril
Customer
Q & A

Q1: What is the primary mechanism of action of Trandolapril?

A1: this compound is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Trandolaprilat. Trandolaprilat acts by inhibiting the activity of angiotensin-converting enzyme (ACE). [] This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. []

Q2: How does this compound affect the renin-angiotensin-aldosterone system (RAAS)?

A2: By inhibiting ACE, this compound interrupts the RAAS cascade. This leads to decreased aldosterone secretion, which in turn promotes diuresis (increased urine production) and natriuresis (increased sodium excretion), contributing to its blood pressure-lowering effects. []

Q3: Beyond blood pressure reduction, what other beneficial effects have been observed with this compound treatment?

A3: Studies have shown that this compound can reduce proteinuria (presence of protein in urine), improve insulin sensitivity, and exert anti-atherosclerotic effects. [, , , , ] Additionally, it has demonstrated potential in preventing microalbuminuria in patients with type 2 diabetes. [, ]

Q4: How does this compound compare to other ACE inhibitors in terms of potency and duration of action?

A4: this compound is considered a long-acting ACE inhibitor. In preclinical studies, it demonstrated significantly higher potency compared to Enalapril in reducing blood pressure and inhibiting tissue ACE activity. This difference was attributed to factors like the higher lipophilicity of its active metabolite (Trandolaprilat) and its direct ACE inhibitory activity. []

Q5: Are there racial differences in the response to this compound treatment?

A5: Studies suggest that Black patients may require higher doses of this compound to achieve similar blood pressure reductions compared to White patients, despite similar levels of ACE inhibition. This suggests potential differences in the mechanisms underlying blood pressure regulation between these populations. []

Q6: What is the chemical structure of this compound?

A6: this compound is the ethyl ester prodrug of Trandolaprilat, a non-sulfhydryl ACE inhibitor. Its chemical name is (2S, 3aR, 7aS)-1-[(S)N-[(S)-1-Carboxy-3phenylpropyl]alanyl] hexahydro-2-indolinecarboxylic acid, 1-ethyl ester. []

Q7: How is this compound absorbed, metabolized, and eliminated from the body?

A7: this compound is rapidly absorbed after oral administration and undergoes ester hydrolysis in the liver to its active metabolite, Trandolaprilat. [, , ] Trandolaprilat is further metabolized before renal elimination. [] The pharmacokinetics of this compound are generally unaffected by renal function, but Trandolaprilat elimination is significantly impacted by renal impairment, requiring dose adjustments in patients with severe renal insufficiency. []

Q8: How long does it take for this compound to reach steady-state concentrations in the body?

A8: Studies indicate that steady-state concentrations of this compound are typically achieved within 7 days of daily administration, with some cases reaching steady state after just 4 days. []

Q9: Does the presence of the CES1 G143E genetic variant affect this compound activation?

A9: Yes, in vitro studies have shown that the CES1 G143E variant significantly impairs the activation of this compound in human liver cells. [] This reduced activation was also observed in a clinical study where carriers of the G143E variant exhibited lower peak concentrations and area under the curve of Trandolaprilat compared to non-carriers. []

Q10: Has this compound been studied in clinical trials? What were the key findings?

A10: Yes, this compound has been extensively studied in large-scale clinical trials such as the TRACE (this compound Cardiac Evaluation) study and the INVEST (INternational VErapamil SR/trandolapril STudy). [, ] TRACE demonstrated that this compound treatment reduced mortality and improved life expectancy in patients with left ventricular dysfunction after myocardial infarction. [] INVEST showed that a treatment strategy using Verapamil SR and this compound was as effective as an Atenolol-based strategy in reducing the risk of cardiovascular events in patients with hypertension and coronary artery disease. []

Q11: Are there any known drug interactions with this compound?

A11: While specific drug interactions are not addressed in these papers, it is known that ACE inhibitors, including this compound, can interact with other medications like diuretics, nonsteroidal anti-inflammatory drugs (NSAIDs), and potassium supplements. These interactions can potentially affect blood pressure control and electrolyte balance.

Q12: What formulation strategies have been explored to improve the delivery and bioavailability of this compound?

A12: Research has explored the development of solid dispersions using polymers like Eudragit RS 100 and PEG 8000, along with hydrophilic carriers like urea, to enhance the dissolution rate and bioavailability of this compound. [] Additionally, immediate-release tablet formulations using various superdisintegrants have also been investigated. []

Q13: What are the benefits of combining this compound with Verapamil in the treatment of hypertension?

A13: Combining this compound with Verapamil, a calcium channel blocker, has shown greater efficacy in lowering blood pressure compared to either drug alone. [, , , ] This combination is particularly beneficial for patients requiring multiple medications to achieve blood pressure goals, including those with diabetes or coronary artery disease. [, , ]

Q14: What is the safety profile of this compound?

A14: this compound is generally well-tolerated. Common side effects reported in clinical trials include cough, headache, and dizziness. [, , , ] Like other ACE inhibitors, it can cause angioedema, a rare but serious allergic reaction, and may lead to hyperkalemia, especially in patients with renal insufficiency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。